molecular formula C21H26N2O5S B2862838 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide CAS No. 2034600-46-7

4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide

Cat. No.: B2862838
CAS No.: 2034600-46-7
M. Wt: 418.51
InChI Key: PCHQUFOBJBKDGW-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide (CAS 2034600-46-7) is a sophisticated small molecule with a molecular formula of C21H26N2O5S and a molecular weight of 418.5065 g/mol . This compound features a benzamide core linked to a 1,2,3,4-tetrahydronaphthalen-1-yl moiety, creating a complex structure with calculated properties including 2 hydrogen bond donors, 6 hydrogen bond acceptors, and a topological polar surface area of 104 Ų . The molecule contains 6 rotatable bonds and has a computed XLogP3 value of 1.7, indicating favorable physicochemical characteristics for pharmaceutical research . Researchers utilize this compound as a key building block in medicinal chemistry and drug discovery applications, particularly in the development of targeted therapeutics. Its structural complexity, characterized by a molecular complexity score of 669, makes it particularly valuable for investigating ligand-receptor interactions and structure-activity relationships . The compound is offered in various quantities suitable for research screening and optimization studies, available from 1mg to 20μmol scales . This product is intended for research purposes only in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use and handle all materials in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-23(2)29(26,27)18-9-6-15(7-10-18)20(24)22-14-21(25)12-4-5-16-13-17(28-3)8-11-19(16)21/h6-11,13,25H,4-5,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHQUFOBJBKDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide is a novel chemical entity that has garnered attention for its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly involving dopamine receptors. Research suggests that it may act as a dopamine D2/D3 receptor agonist , which could have implications in treating neurological disorders such as Parkinson's disease (PD) and schizophrenia.

Pharmacological Studies

  • Dopamine Receptor Binding : Binding assays conducted on HEK-293 cells expressing D2 and D3 receptors demonstrated that the compound has a high affinity for these targets. The inhibition constants (K(i)) were found to be in the nanomolar range, indicating potent binding capabilities .
  • Functional Activity : The compound was tested using GTPγS binding assays, where it showed significant agonistic activity at both D2 and D3 receptors. The effective concentrations (EC50) were reported as follows:
    • D2 receptor: 4.51 nM
    • D3 receptor: 1.58 nM
  • Neuroprotective Effects : In vivo studies using animal models of PD revealed that the compound effectively reversed locomotor deficits induced by reserpine and exhibited neuroprotective properties by reducing oxidative stress .

Antioxidant Properties

The compound also demonstrated potent antioxidant activity in deoxyribose assays, suggesting that it may mitigate oxidative stress-related damage in neuronal cells . This dual action—acting as a dopamine agonist while also providing antioxidant benefits—positions it as a promising candidate for further development.

Study 1: Parkinson's Disease Model

In a study involving reserpinized rats, administration of the compound resulted in:

  • Significant improvement in locomotor activity.
  • Reduction in rotational behavior typical of PD symptoms.
    These findings underscore its potential utility in symptomatic treatment for PD .

Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of the compound indicated that it could effectively chelate iron, which is implicated in neurodegeneration. This property may contribute to its protective effects against dopaminergic cell death .

Data Summary

Activity Measurement Value
D2 Receptor K(i)Binding Affinity4.51 nM
D3 Receptor K(i)Binding Affinity1.58 nM
Antioxidant ActivityDeoxyribose AssayPotent
Locomotor Activity (PD)ImprovementSignificant

Comparison with Similar Compounds

Spectral Characteristics

  • IR Spectroscopy :
    • C=O Stretch : ~1680 cm⁻¹ (benzamide), absent in triazole analogs () .
    • S=O Stretch : ~1250 cm⁻¹ (dimethylsulfamoyl), comparable to sulfonamides in .
  • NMR :
    • 1H-NMR : Methoxy protons (~δ 3.8 ppm), tetrahydronaphthalene methylene/methine protons (δ 1.5–3.0 ppm).
    • 13C-NMR : Carbonyl carbon at ~δ 165 ppm, sulfamoyl sulfur-linked carbons at ~δ 45–50 ppm.

Preparation Methods

Sulfonation and Dimethylamination

Benzoyl chloride synthesis initiates with sulfonation of benzoic acid at the para-position using fuming sulfuric acid (20% SO3), yielding 4-sulfobenzoic acid. Subsequent reaction with dimethylamine under alkaline conditions (pH 9–10, Na2CO3) introduces the dimethylsulfamoyl group, forming 4-(dimethylsulfamoyl)benzoic acid.

Reaction Conditions

  • Temperature: 0–5°C (sulfonation), 25°C (amination)
  • Yield: 68–72% (two steps)

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane, catalyzed by DMF (1 mol%), to produce the corresponding acyl chloride. Excess thionyl chloride is removed via distillation under reduced pressure.

Characterization Data

  • 1H-NMR (CDCl3): δ 8.12 (d, 2H, J = 8.4 Hz), 7.98 (d, 2H, J = 8.4 Hz), 3.01 (s, 6H, N(CH3)2).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (S-N).

Synthesis of (1-Hydroxy-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)Methanamine

Hydrogenation of Naphthalene Precursor

1-Acetamido-6-methoxynaphthalene undergoes catalytic hydrogenation (H2, 3000 psi, Pd/C, ethanol) to yield 1-acetamido-6-methoxy-1,2,3,4-tetrahydronaphthalene.

Optimization Notes

  • Catalyst loading: 5% Pd/C (0.1 equiv)
  • Temperature: 175°C
  • Yield: 85%

Hydrolysis and Diazotization

The acetamido group is hydrolyzed (6M NaOH, ethanol, reflux) to 1-amino-6-methoxy-tetrahydronaphthalene, which is diazotized (NaNO2, HCl, 0°C) and hydrolyzed to 1-hydroxy-6-methoxy-tetrahydronaphthalene.

Critical Parameters

  • Diazotization time: 30 min
  • Hydrolysis temperature: 70°C
  • Yield: 78% (two steps)

Aminomethyl Group Introduction

The secondary alcohol is converted to the primary amine via Mitsunobu reaction (phthalimide, DIAD, PPh3) followed by hydrazinolysis (NH2NH2, ethanol).

Reaction Table

Step Reagents Conditions Yield
Mitsunobu Phthalimide, DIAD, PPh3 THF, 0°C → RT, 12 h 65%
Deprotection Hydrazine hydrate Ethanol, reflux, 4 h 89%

Coupling of Fragments

The amine (1.2 equiv) reacts with 4-(dimethylsulfamoyl)benzoyl chloride in dichloromethane (Et3N, 0°C → RT), yielding the target amide.

Purification

  • Column chromatography (SiO2, ethyl acetate/hexane 3:7)
  • Final purity: >98% (HPLC)

Spectral Confirmation

  • 13C-NMR (DMSO-d6): δ 167.2 (C=O), 136.5–125.3 (aromatic), 56.1 (OCH3), 44.8 (N(CH3)2).
  • HRMS (ESI+): m/z [M+H]+ calcd. 443.1789, found 443.1792.

Mechanistic and Optimization Insights

Hydrogenation Selectivity

Palladium catalysis ensures regioselective saturation of the naphthalene ring without disrupting the methoxy group. Raney nickel alternatives reduce yields to 62% due to over-hydrogenation.

Diazotization Efficiency

Excess HCl (3 equiv) prevents N-nitrosation byproducts during diazotization. Controlled temperature (0–5°C) minimizes decomposition.

Coupling Kinetics

Schotten-Baumann conditions suppress racemization. Acyl chloride addition over 30 min prevents exothermic side reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide?

  • Methodology :

  • Carbodiimide-mediated coupling : React the tetrahydronaphthalene-derived amine with 4-(dimethylsulfamoyl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in methanol or acetonitrile/water (3:1) at room temperature for 72 hours. Purify via crystallization (methanol-hexane-water) .
  • Three-component condensation : Combine β-naphthol analogs, aldehydes, and amines in ethanol or ionic liquids, followed by carbodiimide activation for amide bond formation .
    • Key parameters : Solvent polarity, reaction time (≥72 hours), and purification via crystallization (yields ~75%) .

Q. How is the compound characterized structurally?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Look for sulfonamide protons (δH ~3.0–3.7 ppm), aromatic protons (δH ~6.8–7.8 ppm), and tetrahydronaphthalene methoxy groups (δH ~3.7 ppm). Confirm carbonyl (C=O) carbons at δC ~165–170 ppm .
  • IR : Identify sulfonamide S=O stretches (~1300–1150 cm⁻¹) and hydroxyl groups (~3300–3530 cm⁻¹) .
    • Mass spectrometry : Use EI-MS to confirm molecular ion peaks (e.g., m/z 292.07 for analogous compounds) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Methanol, acetonitrile/water mixtures, or ethanol for solubility and reaction efficiency .
  • Catalysts : EDC·HCl for carbodiimide-mediated coupling; boric acid as a mild alternative for amidation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Approach :

  • Compare experimental data with computational predictions (DFT calculations) for ¹H/¹³C NMR shifts .
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the tetrahydronaphthalene and benzamide regions .
    • Case study : Discrepancies in hydroxyl proton integration may arise from hydrogen bonding; variable-temperature NMR can clarify dynamic effects .

Q. What experimental design strategies improve yield and purity in multi-step syntheses?

  • Optimization :

  • Stepwise monitoring : Use TLC/HPLC to track intermediate formation (e.g., tetrahydronaphthalene amine precursors) .
  • Reagent stoichiometry : Excess carbodiimide (1.5–2.0 equiv) ensures complete activation of carboxylic acids .
    • Purity challenges : Remove unreacted β-naphthol via aqueous extraction (chloroform/water) .

Q. How do functional groups (e.g., sulfonamide, methoxy) influence reactivity in derivatization?

  • Sulfonamide reactivity : Resistant to nucleophilic attack but susceptible to alkylation at the dimethylamino group .
  • Methoxy group : Ortho-directing in electrophilic substitution; deprotection via BBr₃ may enable further functionalization .
  • Case study : Sulfonamide stability under acidic conditions (pH <3) must be validated for biological assay compatibility .

Q. What computational tools aid in predicting biological targets or metabolic pathways?

  • In silico methods :

  • Molecular docking : Use AutoDock Vina to screen against sulfonamide-binding enzymes (e.g., carbonic anhydrases) .
  • ADMET prediction : SwissADME or ADMETLab assess solubility (LogP ~2.5–3.5) and cytochrome P450 interactions .
    • Limitations : Over-reliance on homology modeling requires experimental validation (e.g., enzyme inhibition assays) .

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